6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride
Description
6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride (CAS: 840521-77-9) is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[d]thiazole core substituted with a bulky tert-pentyl group at the 6-position. Its molecular formula is C₁₂H₂₁ClN₂S (MW: 260.83), and it is typically provided as a hydrochloride salt to enhance aqueous solubility and stability .
Properties
IUPAC Name |
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S.ClH/c1-4-12(2,3)8-5-6-9-10(7-8)15-11(13)14-9;/h8H,4-7H2,1-3H3,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJHLPNUCINMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable alkylating agent, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry
6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions and applications.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its ability to interact with biological targets, potentially modifying enzyme activity or receptor functions.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of benzothiazoles can inhibit bacterial growth and may serve as lead compounds in antibiotic development.
- Anticancer Activity : Investigations into the compound's effects on cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis. The mechanisms involve modulation of signaling pathways related to cancer stem cells.
Pharmaceutical Development
The compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics may allow it to function effectively as a drug candidate for treating various diseases, including cancer and infections.
Case Study 1: Anticancer Research
A study investigated the effects of benzothiazole derivatives on pancreatic cancer cell lines (PANC-1 and BxPC-3). The results indicated that these compounds could induce G2/M phase arrest and reduce the viability of cancer cells significantly. The expression of key proteins associated with cancer stem cell signaling was also inhibited .
| Study Aspect | Findings |
|---|---|
| Cell Lines | PANC-1, BxPC-3 |
| Treatment Effects | Induced apoptosis and cell cycle arrest |
| Mechanism | Inhibition of CSC signaling proteins |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzothiazole derivatives. The results demonstrated significant inhibition of bacterial strains, suggesting the potential for developing new antibiotics based on this compound's structure.
Industrial Applications
In addition to its research applications, this compound is also being evaluated for use in industrial settings. This includes:
- Material Science : The compound's unique properties make it suitable for developing new materials with specific functionalities, such as polymers or coatings.
- Chemical Manufacturing : Its role as a precursor in synthesizing other chemical compounds can enhance production efficiency in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Alkyl-Substituted Analogs
The tert-pentyl group distinguishes this compound from related derivatives with smaller alkyl substituents:
Key Observations :
- Steric Effects : The tert-pentyl group introduces significant steric bulk compared to tert-butyl or ethyl substituents. This may reduce binding affinity to receptors with constrained active sites but improve resistance to enzymatic degradation .
- The hydrochloride salt counteracts this by improving solubility .
Functionalized Derivatives
Derivatives with electron-withdrawing or aromatic substituents exhibit distinct pharmacological profiles:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 29b) enhance receptor binding via dipole interactions, whereas alkyl groups (e.g., tert-pentyl) rely on hydrophobic interactions .
- Biological Activity : The target compound’s lack of polar substituents may limit its utility in applications requiring strong hydrogen bonding (e.g., enzyme inhibition) but could favor CNS penetration due to higher lipophilicity .
Salt Forms and Stability
Salt forms influence physicochemical behavior:
Key Observations :
- Hydrochloride salts generally offer better solubility than hydrobromides, making the target compound more suitable for formulations requiring rapid dissolution .
Biological Activity
6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride is a synthetic compound belonging to the benzothiazole class. Benzothiazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 238.39 g/mol. Its structure features a benzo[d]thiazole ring system and a tert-pentyl group, which may influence its biological interactions and pharmacokinetic properties.
Anticancer Properties
Research has shown that benzothiazole derivatives exhibit significant anticancer activity. In particular, studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example:
- MTT Assay Results: this compound was evaluated against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The results indicated a notable reduction in cell viability at specific concentrations (1 µM to 4 µM), suggesting potential as an anticancer agent .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been assessed through enzyme-linked immunosorbent assay (ELISA) methods to measure inflammatory cytokines such as IL-6 and TNF-α. The findings indicate that this compound significantly reduces the expression of these cytokines in activated macrophages .
The mechanism of action for this compound involves its interaction with specific molecular targets within cancerous cells. It appears to modulate signaling pathways critical for cell survival and proliferation:
- Inhibition of AKT and ERK Pathways: Western blot analysis revealed that the compound inhibits both AKT and ERK signaling pathways in treated cancer cells, which are essential for tumor growth and survival .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloro-N-(4-nitrobenzyl)benzothiazole | Chlorine substitution | Strong anticancer activity |
| 2-Aminobenzothiazole | Amino group at 2-position | Moderate anticancer activity |
| 6-Methylbenzothiazole | Methyl substitution | Antimicrobial properties |
This table illustrates how structural variations affect biological activity across different benzothiazole derivatives.
Case Studies
- Study on Anti-cancer Activity: A series of benzothiazole derivatives were synthesized and screened for their ability to inhibit cancer cell proliferation. Among them, compounds structurally similar to 6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine showed promising results in reducing tumor cell viability and promoting apoptosis .
- Inflammation Modulation Study: In another study focused on inflammatory responses in macrophages, compounds from the benzothiazole family were tested for their ability to downregulate pro-inflammatory cytokines. The results indicated that modifications in the benzothiazole structure could enhance anti-inflammatory effects .
Q & A
Q. What computational approaches predict metabolic pathways and potential toxic metabolites?
- Methodological Answer :
- ADMET prediction tools : Use SwissADME or ADMETLab to identify likely Phase I/II metabolites.
- Reactive metabolite screening : Incubate with liver microsomes + trapping agents (e.g., glutathione).
- DEREK Nexus : Predict toxicity alerts (e.g., mutagenicity via Ames test models).
Safety protocols in and provide a foundation for metabolite analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
